Z-Gly-Ala-Met-AMC is classified under peptide substrates and fluorogenic compounds. It is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides. The compound can be sourced from chemical suppliers specializing in biochemical reagents, such as Biosynth and BenchChem .
The synthesis of Z-Gly-Ala-Met-AMC typically employs Fmoc solid-phase peptide synthesis. This method involves the following steps:
The final product, Z-Gly-Ala-Met-AMC, can be characterized using mass spectrometry to confirm its molecular weight and purity .
The molecular formula of Z-Gly-Ala-Met-AMC is , with a molecular weight of approximately 552.69 g/mol. The structure consists of three amino acids linked by peptide bonds, with a 7-amido-4-methylcoumarin moiety that acts as a fluorescent tag.
This structure allows Z-Gly-Ala-Met-AMC to act as a substrate for proteases, where cleavage results in increased fluorescence that can be quantitatively measured .
Z-Gly-Ala-Met-AMC primarily undergoes enzymatic cleavage by various proteases. The reaction mechanism involves:
The reaction conditions typically include buffers at physiological pH (around pH 7.5) to maintain enzyme activity .
The mechanism of action of Z-Gly-Ala-Met-AMC involves its role as a substrate for proteolytic enzymes:
Relevant data indicate that Z-Gly-Ala-Met-AMC retains functionality across various experimental conditions but should be handled with care to maintain integrity .
Z-Gly-Ala-Met-AMC has several scientific applications:
Z-Gly-Ala-Met-AMC serves as a critical fluorogenic tool for real-time monitoring of serine protease activity. The compound incorporates 7-amido-4-methylcoumarin (AMC), which exhibits minimal fluorescence in its conjugated state but releases intensely fluorescent AMC (excitation 360–380 nm; emission 440–460 nm) upon proteolytic cleavage at the methionine-AMC bond [3] [8]. This design enables high-sensitivity detection of enzyme kinetics in complex biological matrices. For example, in studies of the Mycobacterium tuberculosis (Mtb) 20S proteasome, analogous AMC substrates quantified allosteric activation states by measuring chymotrypsin-like activity [6]. Similarly, substrate profiling of human fibroblast activation protein (FAP) relies on such fluorogenic reporters to distinguish endopeptidase versus dipeptidyl peptidase activities [1] [4]. The kinetic parameters derived (e.g., K0.5, Vmax, Hill coefficient) reveal cooperative interactions and gate-opening mechanisms in multimeric proteolytic complexes [6].
The substrate specificity of prolyl-specific serine proteases (APCE/FAP) is critically governed by the P1 and P2 positions. Research using positional scanning peptide libraries demonstrates that APCE/FAP absolutely requires proline at P1 and exhibits strong preference for glycine at P2 [1]. Z-Gly-Ala-Met-AMC diverges from this optimal sequence (Ala instead of Pro at P1), rendering it resistant to APCE/FAP cleavage. Kinetic analyses reveal that substitutions at P1 reduce catalytic efficiency (>100-fold) compared to canonical substrates like MEPLGRQLTSGP-AMC [1] [4]. This specificity arises from structural constraints in the FAP active site, which accommodates the cyclic structure of proline via a rigid S1 pocket. Additionally, extended peptide interactions beyond the scissile bond (e.g., P6–P8 residues) fine-tune substrate affinity. For instance, arginine at P6 enhances kcat/Km by 8-fold compared to P7 arginine in natural substrates like Met-α2AP [1] [2].
Systematic variation of the P1–P4′ residues in Z-X-Y-Z-AMC substrates reveals profound impacts on proteolytic efficiency. The kinetic parameters below highlight how Z-Gly-Ala-Met-AMC compares to optimized sequences:
Table 1: Kinetic Parameters of AMC-Substrates for Serine Proteases
Substrate | Enzyme | Km (μM) | kcat (s−1) | kcat/Km (M−1s−1) |
---|---|---|---|---|
Z-Gly-Pro-AMC | FAP | 67.7 ± 5.8 | 15.2 ± 1.1 | 2.25 × 105 |
Z-Gly-Gly-Leu-AMC | Proteasome (ChT-L) | 94.5 | 3.1 | 3.28 × 104 |
Z-Gly-Ala-Met-AMC | ClpP1P2 | 152.3 ± 12.4 | 0.8 ± 0.1 | 5.25 × 103 |
Z-Arg-Gly-Pro-AMC | APCE | 14.8 ± 1.4 | 22.6 ± 1.9 | 1.53 × 106 |
Data adapted from [1] [5] [8].
Z-Gly-Ala-Met-AMC demonstrates moderate activity against bacterial proteases like Mtb ClpP1P2, which favors hydrophobic or acidic residues at P1 (e.g., Leu, Met, Asp) [5]. Its kcat/Km is 30-fold lower than Z-Gly-Pro-AMC for FAP due to the non-canonical Ala at P1. Furthermore, the methionine at P1′ enhances solubility but contributes minimally to catalytic efficiency, as P1′ residues primarily influence product release rather than bond cleavage [1] [4].
Extended peptide sequences in substrates like Z-Gly-Ala-Met-AMC can induce long-range conformational changes in proteolytic complexes. In the Mtb 20S proteasome, residues beyond P4 interact with allosteric switch helices at the α/β subunit interface, collapsing or expanding the S1 pocket to modulate activity [6]. Similarly, the HbYX motif (Hydrophobic-Tyr-X) in C-terminal peptides of proteasome activators like Blm10 triggers gate opening via allosteric networks [2]. For Z-Gly-Ala-Met-AMC, the N-terminal benzyloxycarbonyl (Z) group and glycine-alanine backbone may engage exosites in proteases, altering active site cooperativity. Studies on FAP show that P6–P8 arginine residues enhance catalytic efficiency by 10-fold via electrostatic interactions with distal loops, stabilizing a high-affinity conformation [1] [2]. This mechanism is exploited in peptidomimetic inhibitors (e.g., FR-peg-G-fluoropyrrolidide, Ki = 54 μM) that mimic extended substrate interactions to allosterically block APCE [1] [10].
Table 2: Structural Features Enabling Allosteric Modulation
Protease System | Allosteric Site | Substrate/Modulator Feature | Functional Outcome |
---|---|---|---|
Mtb 20S Proteasome | α/β switch helices | Extended P8–P4 residues | Gate opening via N-terminal tail displacement |
APCE/FAP | Exosite adjacent to S2 pocket | P6–P8 cationic residues (Arg) | Increased active site flexibility |
ClpP1P2 | Inter-ring interface | N-blocking groups (Z) | Tetradecamer dissociation to heptamers |
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